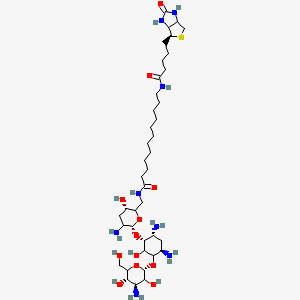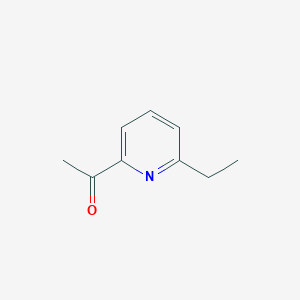![molecular formula C₁₇H₂₅N₂O₉P B1139768 [(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate CAS No. 1041021-85-5](/img/structure/B1139768.png)
[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of complex organic molecules that exhibit a range of biological and chemical properties. These compounds are often synthesized through multi-step chemical reactions that involve the formation of key intermediate molecules. Their structures can be highly intricate, incorporating various functional groups that contribute to their reactivity and physical properties.
Synthesis Analysis
The synthesis of complex organic compounds typically involves a series of reactions, starting from simpler precursors. For example, dinitrile intermediates can be synthesized through the reaction of phenacyl bromide and 2-amino-5-bromopyridines, leading to bis-amidoximes and subsequent conversion to their acetate salts through catalytic hydrogenation (Ismail et al., 2008). Such synthetic pathways are indicative of the multi-step processes that might be involved in synthesizing the compound , although the specific reactants and conditions may vary.
Scientific Research Applications
Synthesis and Antiprotozoal Activity
In the realm of medicinal chemistry, the compound has been involved in the synthesis of bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, showcasing antiprotozoal activity. Notably, the bis-amidoximes obtained from key dinitrile intermediates were transformed into bis-O-acetoxyamidoximes and then to the acetate salts of 2,6-bis[4-(amidinophenyl)]-imidazo[1,2-a]pyridines through catalytic hydrogenation. These compounds exhibited strong DNA binding affinity and notable in vitro activity against protozoal pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2008).
Organic Chemistry and Synthesis
From an organic chemistry perspective, the compound has been implicated in various synthesis processes. For instance, it was involved in the reaction of Meldrum's acid with specific dimethylthiophenes, producing kinetically favored C,O-dialkylation products. These reactions demonstrate the compound's utility in complex organic synthesis and the formation of novel molecular structures (Snyder et al., 2003).
Safety And Hazards
properties
IUPAC Name |
[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N2O9P/c1-12(20)26-15-14(27-13-10-22-17(2,3)28-16(13)15)11-25-29(21,23-8-4-6-18)24-9-5-7-19/h13-16H,4-5,8-11H2,1-3H3/t13-,14+,15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWCHPGRHWOJBO-FZKCQIBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)COP(=O)(OCCC#N)OCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]2[C@@H]1OC(OC2)(C)C)COP(=O)(OCCC#N)OCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46779948 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride](/img/no-structure.png)
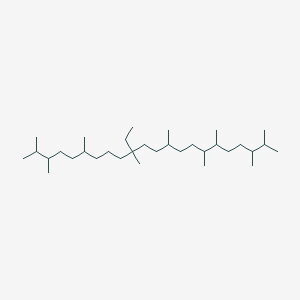
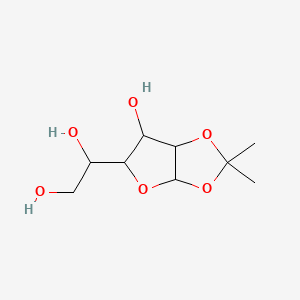
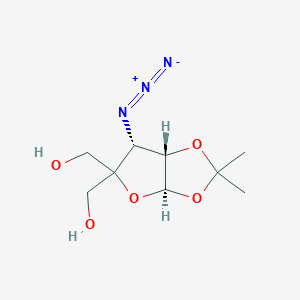
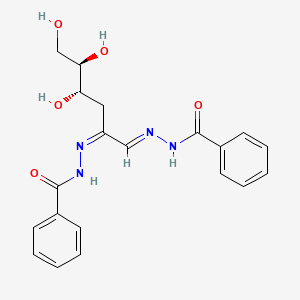
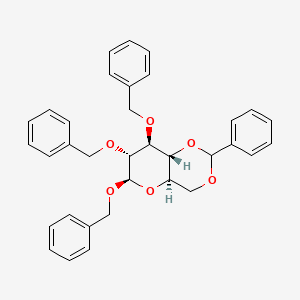
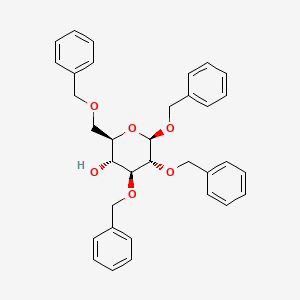
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)
